富马酸-1,4-13C2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

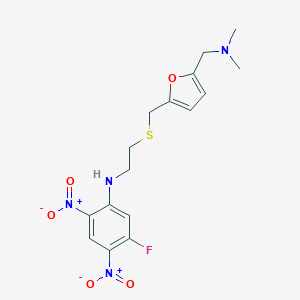

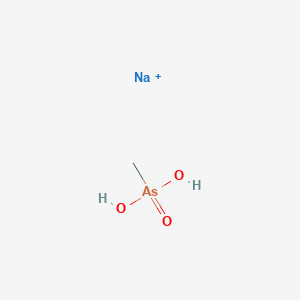

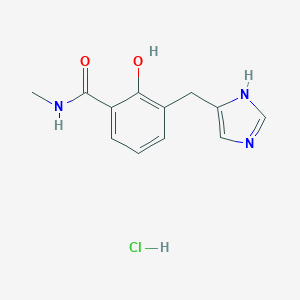

Fumaric Acid-1,4-13C2 is an isotope labelled metabolite of a mixed disulfide S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine, an antimutagenic mixed disulfide from disulfiram . It is an intermediate metabolite in the citric acid cycle .

Synthesis Analysis

Fumaric acid is produced on a large scale by the petrochemical route but the current tendency is towards implementing “green production” and environmental friendly technologies like biotechnological production of fumaric acid using low-cost raw materials . A convenient stereospecific synthesis of L-aspartic acid, 13C-labelled in both carboxyls, is described. The crucial step of the procedure is the conversion of [1,4- 13C 2 ]fumaric acid to L-aspartic acid utilizing the enzyme L-aspartase .

Molecular Structure Analysis

The molecular structure of Fumaric Acid-1,4-13C2 can be found in various databases such as PubChem and Sigma-Aldrich .

Chemical Reactions Analysis

Fumaric acid undergoes bromination across the double bond, and it is a good dienophile . Some areas of the tumor showed a low fumarate signal, despite the presence of significant labeled malate production .

Physical And Chemical Properties Analysis

Fumaric acid is a crystalline solid which appears as colorless or white in color. It is widely useful to make paints, plastics, food processing, and preservation, etc. Its melting point is 287 degrees C. Its density is 1.635 gram per cubic cm .

科学研究应用

Dynamic Nuclear Polarization (DNP) NMR Spectroscopy

Dynamic Nuclear Polarization (DNP) enhances nuclear magnetic resonance (NMR) signals, allowing for more sensitive detection. Fumaric acid-1,4-13C2, when hyperpolarized, significantly boosts NMR sensitivity. Researchers use this technique to study metabolic processes in vivo, including cancer metabolism and tissue-specific metabolic alterations .

Cell Necrosis Marker in Tumors

Hyperpolarized [1,4-13C2]malate, derived from fumaric acid-1,4-13C2, serves as a marker for cell necrosis and treatment response in tumors. By monitoring malate production from fumarate, researchers gain insights into tumor viability and therapeutic efficacy .

作用机制

Target of Action

The primary targets of Fumaric Acid-1,4-13C2 are enzymes involved in the tricarboxylic acid cycle (TCA cycle), such as Malate Dehydrogenase , Fumarate Reductase Flavoprotein Subunit , and NAD-dependent Malic Enzyme . These enzymes play crucial roles in energy production and other metabolic processes within the cell.

Mode of Action

Fumaric Acid-1,4-13C2 interacts with its targets by participating in their catalytic processes. For instance, in the TCA cycle, it is converted to malate by the enzyme fumarase, and then to oxaloacetate by malate dehydrogenase . These reactions result in the production of NADH, which is used in the electron transport chain to generate ATP, the cell’s main energy currency.

Biochemical Pathways

Fumaric Acid-1,4-13C2 is involved in the TCA cycle, a central metabolic pathway that provides energy, reducing power, and biosynthetic precursors for the cell . The compound’s conversion to malate and then to oxaloacetate is a key part of this cycle, linking the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to the production of ATP.

Pharmacokinetics

Fumaric acid, the parent compound, is known to be rapidly metabolized and has a wide distribution in the body . The bioavailability of Fumaric Acid-1,4-13C2 may be influenced by factors such as its formulation, the route of administration, and the individual’s metabolic rate.

Result of Action

The action of Fumaric Acid-1,4-13C2 in the TCA cycle contributes to the production of ATP, supporting cellular energy needs. Additionally, its involvement in the cycle can influence other metabolic processes, such as amino acid synthesis and lipid metabolism .

安全和危害

Fumaric Acid-1,4-13C2 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may form combustible dust concentrations in air and causes serious eye irritation . Immediate steps should be taken to limit spread to the environment. Combustible, though may be difficult to ignite . In case of contact, rinse immediately with plenty of water .

属性

IUPAC Name |

(E)-(1,4-13C2)but-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i3+1,4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCYOOQTPOCHFL-ZWWDXPBASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/[13C](=O)O)\[13C](=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FuMaric Acid-1,4-13C2 | |

CAS RN |

96503-56-9 |

Source

|

| Record name | 96503-56-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[benzyl(phenyl)amino]acetate](/img/structure/B135212.png)

![2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B135213.png)

![1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione](/img/structure/B135216.png)